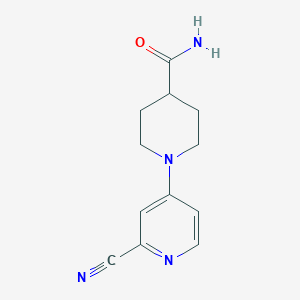
5-Cyclopropyl-2-methoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropyl-2-methoxyaniline is an organic compound that belongs to the class of aniline derivatives. It has a molecular formula of C10H13NO and a molecular weight of 163.22 g/mol. It is widely used in scientific research and has significant potential in the field of medicine.
Mechanism of Action
The exact mechanism of action of 5-Cyclopropyl-2-methoxyaniline is not fully understood. However, it is believed to exert its effects by modulating the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It also acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of pain and neuronal plasticity.
Biochemical and physiological effects:
5-Cyclopropyl-2-methoxyaniline has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It also reduces the activation of microglia, which are immune cells in the brain that play a role in inflammation and neurodegeneration. In addition, it has been shown to reduce pain and improve cognitive function in animal models of disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-Cyclopropyl-2-methoxyaniline in lab experiments is its relatively low toxicity. It has been shown to have a high safety profile in animal studies, with no significant adverse effects observed at therapeutic doses. However, its limited solubility in water can make it difficult to use in certain experimental settings. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several future directions for research on 5-Cyclopropyl-2-methoxyaniline. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has been shown to have neuroprotective effects in animal models of disease, and further studies are needed to determine its potential clinical utility. Another area of interest is its potential use as an anti-tumor agent. It has been shown to have cytotoxic effects on cancer cells in vitro, and further studies are needed to determine its efficacy in vivo. Finally, further research is needed to fully understand the mechanism of action of 5-Cyclopropyl-2-methoxyaniline and its potential therapeutic targets.
Synthesis Methods
The synthesis of 5-Cyclopropyl-2-methoxyaniline involves the reaction of cyclopropylamine with 2-methoxybenzaldehyde in the presence of a catalyst. The reaction is carried out under reflux conditions and yields the desired product as a yellow solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
5-Cyclopropyl-2-methoxyaniline has been extensively studied for its potential therapeutic effects. It has been found to possess anti-inflammatory, analgesic, and anti-tumor properties. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
5-cyclopropyl-2-methoxyaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-12-10-5-4-8(6-9(10)11)7-2-3-7/h4-7H,2-3,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZAFPBRFFFEVLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclopropyl-2-methoxyaniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5-chloro-2-methoxyphenyl)-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone](/img/structure/B7555365.png)
![2-[1-[(3-Fluorophenyl)methyl]triazol-4-yl]ethanol](/img/structure/B7555367.png)
![N-[(2-bromophenyl)methyl]-2-[4-(hydroxymethyl)triazol-1-yl]-N-methylacetamide](/img/structure/B7555372.png)
![2-[1-(Quinolin-6-ylmethyl)triazol-4-yl]ethanol](/img/structure/B7555376.png)
![N-(3,5-difluorophenyl)-2-[4-(hydroxymethyl)triazol-1-yl]acetamide](/img/structure/B7555383.png)
![N-(2-chlorophenyl)-2-[4-(2-hydroxyethyl)triazol-1-yl]acetamide](/img/structure/B7555392.png)
![1-[(Thieno[2,3-d]pyrimidin-4-ylamino)methyl]cyclohexan-1-ol](/img/structure/B7555402.png)

![[1-[(4-Pyrazol-1-ylphenyl)methyl]triazol-4-yl]methanol](/img/structure/B7555408.png)
![2-[1-(3,5-Dimethylphenyl)triazol-4-yl]ethanol](/img/structure/B7555413.png)
![4-[(1-Cyclohexylpropylamino)methyl]benzoic acid](/img/structure/B7555416.png)
![4-[(2,2,6-Trimethylmorpholin-4-yl)methyl]pyridin-2-amine](/img/structure/B7555421.png)
![2-amino-N-[(5-bromofuran-2-yl)methyl]-N-methyl-2-phenylpropanamide](/img/structure/B7555440.png)
